

Spectroscopic Profile of 2,5-Dibromofuran: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dibromofuran

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2,5-dibromofuran** ($C_4H_2Br_2O$), a significant heterocyclic compound in organic synthesis. Due to the limited availability of directly published experimental spectra, this document presents a detailed analysis based on established spectroscopic principles and data from analogous furan-based structures. The information herein serves as a foundational resource for the identification, characterization, and quality control of **2,5-dibromofuran** in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of **2,5-dibromofuran**, confirming the identity and purity of the compound. Due to the molecule's symmetry, the spectra are relatively simple.

Proton (1H) NMR Spectroscopy

The 1H NMR spectrum of **2,5-dibromofuran** is expected to show a single signal, as the two protons at the C-3 and C-4 positions are chemically equivalent.

Table 1: Predicted 1H NMR Spectral Data for **2,5-Dibromofuran**

Proton Assignment	Predicted Chemical Shift (δ) / ppm	Multiplicity	Coupling Constant (J) / Hz
H-3, H-4	~ 6.5	Singlet (s)	Not Applicable

Note: The precise chemical shift can vary depending on the solvent and experimental conditions.^[1]

Carbon (^{13}C) NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum is predicted to display two distinct signals, corresponding to the two sets of equivalent carbon atoms in the molecule.

Table 2: Predicted ^{13}C NMR Spectral Data for **2,5-Dibromofuran**

Carbon Assignment	Predicted Chemical Shift (δ) / ppm
C-2, C-5 (C-Br)	~ 122
C-3, C-4 (C-H)	~ 115

Note: Carbons bonded to bromine experience a downfield shift relative to unsubstituted furan, but the specific shift is influenced by the "heavy atom effect".

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups and bonding within the **2,5-dibromofuran** molecule. The key absorption bands are characteristic of the furan ring and the carbon-bromine bonds.

Table 3: Predicted Infrared (IR) Absorption Bands for **2,5-Dibromofuran**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
~ 3140	Aromatic C-H Stretch	Medium
~ 1580	C=C Ring Stretch	Strong
~ 1480	C=C Ring Stretch	Strong
~ 1020	C-O-C Ring Stretch	Strong
590 - 690	C-Br Stretch	Strong

Note: The C-Br stretching vibration appears in the fingerprint region of the spectrum.[\[2\]](#)[\[3\]](#)

Furan ring vibrations are assigned based on data for the parent furan molecule.[\[4\]](#)[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition of **2,5-dibromofuran**.[\[6\]](#)

Table 4: Predicted Mass Spectrometry Data for **2,5-Dibromofuran**

m/z Value	Ion Assignment	Notes
224, 226, 228	$[C_4H_2^{79}Br_2O]^+$, $[C_4H_2^{79}Br^{81}BrO]^+$, $[C_4H_2^{81}Br_2O]^+$	Molecular Ion Cluster (M ⁺). The characteristic 1:2:1 intensity ratio is due to the natural abundance of the two bromine isotopes (⁷⁹ Br and ⁸¹ Br). [7] [8]
145, 147	$[M - Br]^+$	Loss of one bromine atom.
117, 119	$[M - Br - CO]^+$	Subsequent loss of carbon monoxide from the $[M - Br]^+$ fragment.
66	$[M - 2Br]^+$	Loss of both bromine atoms.

Note: The molecular weight of **2,5-dibromofuran** is 225.87 g/mol .[\[9\]](#)

Experimental Protocols

The following sections describe generalized protocols for acquiring the spectroscopic data for **2,5-dibromofuran**.

NMR Spectroscopy Protocol

- Instrumentation: A high-field nuclear magnetic resonance spectrometer (400 MHz or higher for ^1H) is recommended.[\[1\]](#)
- Sample Preparation: Dissolve 5-10 mg of purified **2,5-dibromofuran** in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube.[\[1\]](#) Add a small amount of tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift to 0.00 ppm.[\[1\]](#)
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64 scans.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-10 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled experiment.
 - Number of Scans: ≥ 1024 scans (due to low natural abundance of ^{13}C).
 - Relaxation Delay: 2 seconds.
 - Spectral Width: 0-160 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

IR Spectroscopy Protocol

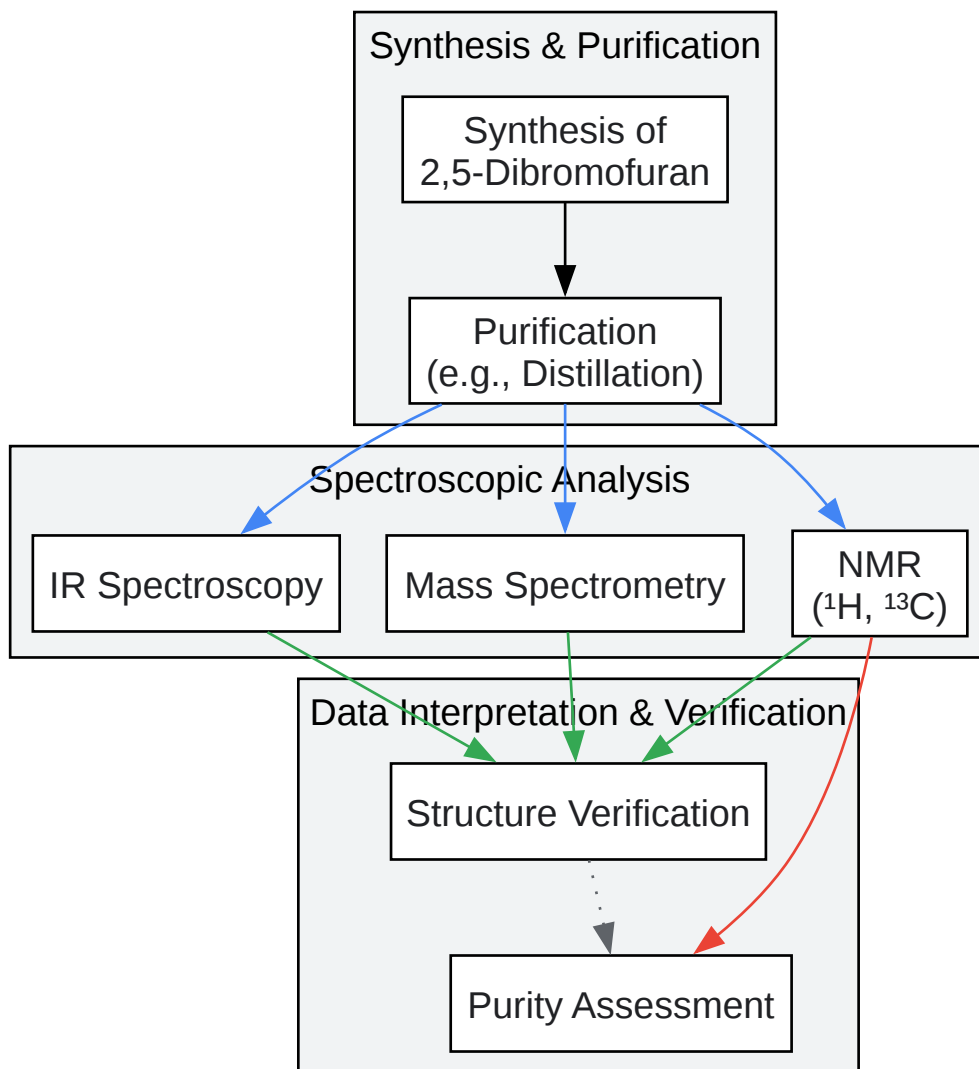
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
- Sample Preparation: For liquid samples like **2,5-dibromofuran**, the spectrum can be acquired neat. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) or onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Acquisition:
 - Collect a background spectrum of the empty instrument (or clean ATR crystal).
 - Collect the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry Protocol

- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is commonly used for this type of molecule.
- Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet for separation from any impurities.
- Ionization: Use a standard EI energy of 70 eV to induce ionization and fragmentation.^[6]
- Analysis: Scan a mass-to-charge (m/z) range of approximately 40-300 to detect the molecular ion cluster and key fragments.
- Data Processing: The resulting mass spectrum plots the relative abundance of ions against their m/z values.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **2,5-Dibromofuran**.



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Workflow for the Synthesis and Characterization of **2,5-Dibromofuran**.

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